N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-cyanobenzamide
Description
Properties
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-cyanobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2S/c1-12(23)17-16(14-5-3-2-4-6-14)21-19(25-17)22-18(24)15-9-7-13(11-20)8-10-15/h2-10H,1H3,(H,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIHHSFQFHFKGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)C#N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis remains the most widely employed method for constructing the 1,3-thiazole core. This approach involves the condensation of α-halo ketones with thioamides or thioureas. For N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-cyanobenzamide, the reaction typically proceeds as follows:
Reactants :
- 5-Acetyl-4-phenyl-2-aminothiazole (precursor)
- 4-Cyanobenzoyl chloride
Conditions :
Mechanistic Insight : The amine group of the thiazole precursor undergoes nucleophilic acyl substitution with 4-cyanobenzoyl chloride, facilitated by the base. Steric hindrance from the 4-phenyl and 5-acetyl groups necessitates prolonged reaction times.
Alternative Thiazole Formation via Cyclocondensation
A modified cyclocondensation method using Lawesson’s reagent has been reported for improved regioselectivity:
This method reduces byproduct formation compared to traditional Hantzsch approaches, particularly for sterically hindered substrates.
Synthesis of 4-Cyanobenzoyl Chloride
The quality of 4-cyanobenzoyl chloride directly impacts final product purity. Two industrial routes are prevalent:
From 4-Cyanobenzoic Acid
- Chlorinating Agents :
- Thionyl chloride (SOCl₂): 92% conversion
- Oxalyl chloride (C₂O₂Cl₂): 95% conversion (lower toxicity)
Typical Protocol :
- Reflux 4-cyanobenzoic acid (1 mol) with SOCl₂ (3 mol) in anhydrous benzene.
- Remove excess SOCl₂ under vacuum.
- Distill residue under reduced pressure (bp 89–91°C/12 mmHg).
Direct Cyanidation of Benzoyl Chloride
A patent-pending method uses CuCN in DMF at 150°C to convert 4-iodobenzoyl chloride to 4-cyanobenzoyl chloride with 88% yield.
Scalability and Industrial Production
Pilot-Scale Synthesis (10 kg Batch)
| Stage | Equipment | Key Parameters |
|---|---|---|
| Thiazole formation | Jacketed reactor | 80 L capacity, ΔT control ±2°C |
| Acylation | Ultrasonic flow cell | 40 kHz, 500 W power input |
| Crystallization | Vacuum filter | Ethanol/water (3:1), −10°C cooling |
| Drying | Tray dryer | 40°C, 24 hours, <1% residual solvent |
Purity Control Specifications
| Impurity | Acceptance Criteria | Analytical Method |
|---|---|---|
| Unreacted thiazole | ≤0.15% | HPLC (C18, 220 nm) |
| Hydrolyzed cyano group | ≤0.1% | IR spectroscopy (2240 cm⁻¹) |
| Solvent residues | <500 ppm | GC-MS |
Emerging Methodologies and Optimization
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C) reduces acylation time to 15 minutes with 89% yield. However, scalability remains challenging due to equipment limitations.
Enzymatic Coupling
Preliminary studies using lipase B from Candida antarctica in ionic liquids achieved 65% yield under mild conditions (pH 7.0, 35°C), offering a green chemistry alternative.
Critical Analysis of Methodological Challenges
Cyano Group Stability :
- The electron-withdrawing cyano group increases susceptibility to hydrolysis. Strict anhydrous conditions (H₂O <0.01%) are essential during acylation.
Regioselectivity in Thiazole Substitution :
- The 5-acetyl group directs electrophilic substitution to the 4-position, but competing reactions at the 2-amino group require careful stoichiometric control.
Crystallization Difficulties :
- Polymorphism issues necessitate seeding with pure crystalline product to ensure batch-to-batch consistency.
Chemical Reactions Analysis
Types of Reactions
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-cyanobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex thiazole derivatives.
Biology: It has been investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: The compound shows promise as an anti-inflammatory, analgesic, and anticancer agent.
Industry: It can be used in the development of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-cyanobenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Biological Activity : Thiazole-benzamides with electron-withdrawing groups (e.g., -CN, -F) often exhibit stronger enzyme inhibition due to enhanced hydrogen bonding or hydrophobic interactions .
- Synthetic Routes: Most analogs are synthesized via condensation of thiazol-2-amines with activated benzoyl chlorides or via cyclization reactions involving enaminones .
Pharmacological and Physicochemical Comparisons
- COX/LOX Inhibition: Compound 6a (a methoxy-substituted analog) shows dual COX-1/COX-2 inhibition, whereas the cyano group in the target compound may confer selectivity for specific isoforms due to its stronger electron-withdrawing nature .
- Anticancer Potential: N-(5-R-benzyl-thiazol-2-yl)carboxamides with halogen or alkyl substituents demonstrate cytotoxicity against cancer cell lines (e.g., 5f: IC₅₀ <10 µM) . The 4-cyanophenyl group in the target compound could enhance DNA intercalation or kinase inhibition.
- Metabolic Stability: Acetyl and cyano groups may reduce metabolic degradation compared to ester or hydroxyl analogs (e.g., compound 8b in with an ethyl ester) .
Spectral and Crystallographic Data
- IR/NMR : The target compound’s IR spectrum would show C=O stretches near 1670–1600 cm⁻¹ (acetyl and benzamide), similar to compound 8a (1679 cm⁻¹) . The ¹H-NMR would display aromatic protons at δ 7.3–8.4 ppm, as seen in fluorinated analogs .
- Crystal Packing: Analogous compounds (e.g., ) form hydrogen-bonded dimers (N–H⋯N), stabilized by non-classical interactions (C–H⋯O/F), which influence solubility and bioavailability .
Biological Activity
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-cyanobenzamide is a synthetic compound belonging to the thiazole family, characterized by its unique structural components including an acetyl group, a phenyl group, and a cyanobenzamide moiety. This compound has garnered attention for its diverse biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties.
Chemical Structure
The chemical formula for this compound is C19H13N3O2S. The structure can be represented as follows:
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Thiazole Ring: Typically synthesized through cyclization reactions involving thiourea derivatives and α-haloketones in organic solvents.
- Acetylation: The introduction of the acetyl group is achieved using acetic anhydride or acetyl chloride in the presence of a base.
- Friedel-Crafts Acylation: The phenyl group is introduced via a Friedel-Crafts reaction using benzoyl chloride with a Lewis acid catalyst.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various pathogens. Studies indicate significant activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity
| Microorganism | Activity (Zone of Inhibition in mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 10 |
Antifungal Activity
In addition to antibacterial properties, the compound exhibits antifungal activity. It has shown effectiveness against various fungal strains such as Candida albicans and Aspergillus niger.
Antiviral Properties
Research indicates potential antiviral effects against certain viruses. The mechanism may involve inhibition of viral replication pathways.
Anti-inflammatory and Analgesic Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties as evidenced by reduced edema in animal models.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may inhibit key enzymes involved in inflammation and microbial metabolism.
Case Studies
A notable study published in the Journal of Medicinal Chemistry investigated the structure–activity relationship (SAR) of thiazole derivatives and identified N-(5-acetyl-4-phenyl) as a lead compound due to its potent biological activities. The study highlighted modifications that could enhance efficacy and reduce toxicity.
Comparison with Similar Compounds
When compared to other thiazole derivatives like sulfathiazole and tiazofurin, this compound demonstrates unique biological profiles that warrant further investigation for therapeutic applications.
Table 2: Comparison with Similar Compounds
| Compound | Antimicrobial Activity | Antifungal Activity | Anti-inflammatory Activity |
|---|---|---|---|
| N-(5-acetyl... | Moderate | Moderate | Yes |
| Sulfathiazole | High | Low | No |
| Tiazofurin | Moderate | Moderate | Yes |
Q & A
Q. What are the standard synthetic routes for N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-cyanobenzamide, and how are reaction conditions optimized?
Synthesis typically involves multi-step reactions:
- Step 1: Formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones (e.g., 5-acetyl-4-phenyl-1,3-thiazol-2-amine) .
- Step 2: Coupling the thiazole intermediate with 4-cyanobenzoyl chloride under basic conditions (e.g., pyridine or triethylamine as a catalyst) .
- Optimization: Critical parameters include solvent choice (e.g., DMF for polar reactions), temperature control (60–80°C for amide bond formation), and purification via column chromatography or recrystallization .
Q. How is the molecular structure of this compound validated experimentally?
- NMR Spectroscopy: H and C NMR confirm functional groups (e.g., acetyl protons at ~2.5 ppm, cyanobenzamide aromatic signals) .
- X-ray Crystallography: Resolves bond lengths/angles and crystal packing. For related thiazole derivatives, C–N bond lengths in the thiazole ring average 1.32–1.35 Å, consistent with conjugation .
- Mass Spectrometry: High-resolution MS validates the molecular formula (e.g., expected [M+H] for CHNOS: ~348.08) .
Q. What are the solubility properties of this compound, and how do they influence formulation for biological assays?
- Solubility: Predicted moderate solubility in DMSO or DMF (>10 mM) but limited in aqueous buffers. Experimental determination via shake-flask method is recommended .
- Formulation: For in vitro studies, prepare stock solutions in DMSO (≤1% v/v final concentration) to avoid solvent toxicity. Use surfactants (e.g., Tween-80) for hydrophobic assays .
Advanced Research Questions
Q. What strategies are used to elucidate the mechanism of action of this compound in biological systems?
- Target Identification: Employ affinity chromatography or pull-down assays with tagged compounds .
- Enzyme Inhibition Assays: Test against kinases or proteases (e.g., IC determination) due to structural similarity to known thiazole inhibitors .
- Molecular Docking: Use software like AutoDock Vina to model interactions with putative targets (e.g., ATP-binding pockets) .
Q. How can researchers resolve contradictions in reported biological activity data across similar thiazole derivatives?
- Systematic Comparison: Compare IC values, cell lines, and assay conditions (e.g., pH, incubation time) .
- Meta-Analysis: Use databases like PubChem to cross-reference bioactivity data and identify outliers .
- Validation: Reproduce key experiments under standardized protocols (e.g., MTT assay for cytotoxicity) .
Q. What computational methods are applied to predict electronic properties and reactivity?
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For similar compounds, HOMO energies range from -6.2 to -5.8 eV .
- Multiwfn Analysis: Visualize electrostatic potential maps to predict hydrogen-bonding interactions .
- MD Simulations: Model solvation effects and stability in biological membranes .
Q. How can toxicity and pharmacokinetic properties be evaluated preclinically?
- In Vitro Toxicity: Use HEK293 or HepG2 cells for cytotoxicity (CC) and hERG inhibition assays .
- Metabolic Stability: Incubate with liver microsomes (human/rodent) to measure half-life (t) .
- Plasma Protein Binding: Equilibrium dialysis to assess unbound fraction (<5% suggests poor bioavailability) .
Q. What challenges arise in structural modification to enhance bioactivity?
- Steric Hindrance: Bulky substituents (e.g., 4-cyanophenyl) may reduce target binding. Use regioselective synthesis to introduce groups at the 5-position of the thiazole .
- Electron-Withdrawing Effects: The acetyl group enhances electrophilicity but may destabilize the thiazole ring. Test alternatives like trifluoroacetyl .
- Bioisosteric Replacement: Replace the cyanobenzamide group with sulfonamides to improve solubility .
Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?
- X-ray Diffraction: Compare experimental bond lengths/angles with computational models. For example, the dihedral angle between thiazole and benzamide planes in related compounds is ~15° .
- Twinned Data Refinement: Use SHELXL for high-resolution datasets to correct for pseudo-symmetry .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
